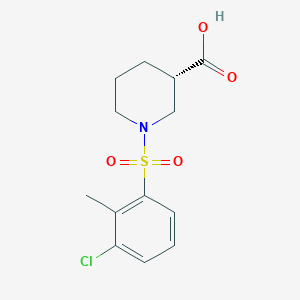

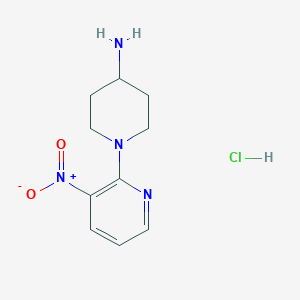

3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione

Übersicht

Beschreibung

3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione, also known as 4-chloro-3-phenyl-1,3-diazinane-2,4-dione, is a versatile organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 133-135°C and a molecular weight of 212.58 g/mol. The compound is soluble in water, ethanol, and other polar solvents, and is often used as a reagent for the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study by Guillon et al. (1998) focused on synthesizing new derivatives of this compound, starting from 4-amino-3-(4-chlorophenyl)butyric acid. The research aimed to explore the anticonvulsant activities of these derivatives, comparing them with phenylpyrimidinedione series compounds (Guillon et al., 1998).

- Tattersall et al. (2004) investigated the use of 3-diazopiperi-2,4-diones as photoactive substrates in microlithography. Their research showed that these compounds absorb in the 240−260-nm range and are suitable for nonchemically amplified photoresists in deep ultraviolet (DUV) applications (Tattersall et al., 2004).

Biological Applications

- Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of this chemical, for antimicrobial screening. These compounds were evaluated for their potential as chemotherapeutic agents (Jain et al., 2006).

- In the context of cancer research, Raboisson et al. (2005) designed derivatives as HDM2 antagonists. They found that these compounds could mimic the alpha-helix of p53 peptide, suggesting their potential in treating certain cancers (Raboisson et al., 2005).

Chemical Analysis and Structural Studies

- Belaj et al. (1992) conducted a crystal structure and spectroscopic investigation of related diazetidine-2,4-diones, providing insights into the structural properties of these compounds (Belaj et al., 1992).

Wirkmechanismus

Target of Action

The primary target of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione, also known as Triclocarban, is the enoyl- (acyl-carrier protein) (ACP) reductase . This enzyme is ubiquitously distributed in bacteria, fungi, and various plants . It plays a crucial role in the fatty acid synthase systems, catalyzing the last step in each cycle of fatty acid elongation .

Mode of Action

Triclocarban exerts its effect by inhibiting the activity of enoyl- (acyl-carrier protein) (ACP) reductase . By blocking this enzyme, Triclocarban interrupts cell membrane synthesis, leading to bacterial growth inhibition . Although the exact mode of action is still unknown, it has been found to be effective in fighting infections by targeting the growth of bacteria such as Staphylococcus aureus .

Biochemical Pathways

The inhibition of enoyl- (acyl-carrier protein) (ACP) reductase by Triclocarban affects the fatty acid synthase systems, which are essential for the synthesis of cell membranes in bacteria . This disruption in the biochemical pathway leads to the inhibition of bacterial growth .

Pharmacokinetics

The absorption of Triclocarban during a human pharmacokinetic study was estimated at 0.6% of the 70 ± 15 mg of Triclocarban in the soap used . It is absorbed into the human body of the general population due to its production and use in large quantities in various products

Result of Action

The primary result of Triclocarban’s action is the inhibition of bacterial growth . By interrupting cell membrane synthesis through the inhibition of enoyl- (acyl-carrier protein) (ACP) reductase, Triclocarban prevents bacteria from proliferating .

Action Environment

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMYOZMLGXFPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)

![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)

![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)

![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)

![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)